molecular formula C12H9NO4S B6391840 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% CAS No. 1261995-49-6

4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%

Cat. No. B6391840
CAS RN: 1261995-49-6
M. Wt: 263.27 g/mol
InChI Key: JUUHJOSOJIPFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid (MCPA) is an organic compound with a molecular formula of C9H7NO4S. It is a thiophene-based carboxylic acid, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MCPA has a wide range of applications in the scientific research field, including its use in drug design, protein crystallography, and enzyme kinetics. In

Scientific Research Applications

4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been used in a variety of scientific research applications, including drug design, protein crystallography, and enzyme kinetics. In drug design, 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% can be used as a starting material for the synthesis of small molecule drugs. In protein crystallography, 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% can be used to study the structure and dynamics of proteins. In enzyme kinetics, 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% can be used to study the kinetics of enzyme-catalyzed reactions.

Mechanism of Action

The exact mechanism of action of 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% is not fully understood, but it is believed to interact with proteins in the cell membrane to induce changes in cellular activity. It is thought that 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% binds to proteins in the cell membrane, which triggers a cascade of events that leads to changes in the activity of the proteins. These changes can then lead to changes in the activity of other proteins and enzymes in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, it has been shown to increase the activity of enzymes involved in the breakdown of proteins, lipids, and carbohydrates. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% also has some limitations. It is relatively insoluble in water, which can limit its use in certain experiments. In addition, it can be toxic at high concentrations, so it should be used with caution in experiments involving high concentrations.

Future Directions

There are several potential future directions for 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% research. One potential direction is to further study its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done on its mechanism of action, as well as its potential use in drug design and enzyme kinetics. Finally, more research could be done to develop new synthesis methods for 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%, as well as to improve its solubility in water.

Synthesis Methods

4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% can be synthesized in a variety of ways, including through the reaction of thiophene-3-carboxaldehyde with methoxycarbonyl chloride in the presence of a base. This reaction produces a thiophene-3-carboxylic acid, which can then be converted to 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% through a series of reactions. The exact details of the synthesis method vary depending on the desired product, but the process typically involves the use of a base and a catalyst.

properties

IUPAC Name

4-(5-methoxycarbonylthiophen-3-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-12(16)10-5-8(6-18-10)7-2-3-13-9(4-7)11(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUHJOSOJIPFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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